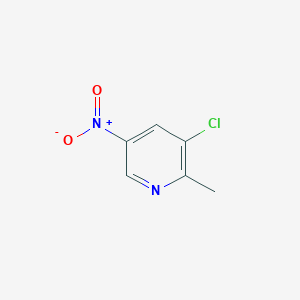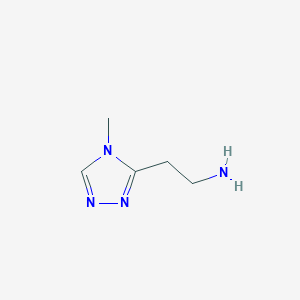
3-Chloro-2-methyl-5-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-methyl-5-nitropyridine is a derivative of nitropyridine . Nitropyridines are important structural motifs found in numerous bioactive molecules . They can be used as organic synthesis intermediates and pharmaceutical intermediates, mainly used in laboratory research and development process and chemical production process .
Synthesis Analysis
The synthesis of this compound involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using X-ray analysis . The molecular formula is C6H5ClN2O2 . The InChIKey is LUAJUWOJEFFNFE-UHFFFAOYSA-N .Chemical Reactions Analysis
The reaction mechanism of this compound is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
The molecular weight of this compound is 172.57 g/mol . The compound is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization
- 3-Chloro-2-methyl-5-nitropyridine serves as an important intermediate in synthesizing small molecule anticancer drugs. A method for its high-yield synthesis has been established, optimizing multi-step nucleophilic reactions and confirming the structure using 1H NMR (Zhang, Lai, Feng, & Xu, 2019).
Molecular Structure and Properties
- Studies have investigated the molecular structures, vibrational wavenumbers, atomic charges, molecular electrostatic potentials, and electronic properties of compounds like this compound, utilizing density functional theory (DFT) and NMR analyses. These investigations reveal insights into the stability, charge delocalization, and reactivity of such compounds (Velraj et al., 2015).
Spectroscopic Analysis
- Spectroscopic techniques, including IR, NMR, and UV-Vis absorption and fluorescence spectroscopy, have been employed to study the structural features and optical properties of this compound derivatives. These analyses contribute to understanding the compound's absorption and emission characteristics in various solvents (Jukić et al., 2010).
Reactivity and Synthesis Applications
- The reactivity of this compound in various chemical reactions, including nucleophilic substitutions, has been explored. These studies assist in developing synthetic routes for creating novel compounds with potential applications in various fields like medicinal chemistry (Andreassen, Bakke, Sletvold, & Svensen, 2004).
Mécanisme D'action
Target of Action
Nitropyridines are generally known to interact with various biological targets due to their electron-deficient aromatic ring .
Biochemical Pathways
3-Chloro-2-methyl-5-nitropyridine is involved in the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
Nitropyridines are generally known to cause various molecular and cellular effects due to their interaction with biological targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Furthermore, it’s recommended to handle this compound only outdoors or in a well-ventilated area .
Safety and Hazards
Orientations Futures
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules. There is a need for a single robust method allowing the selective introduction of multiple functional groups . The application of the synthesis methodology of 3-Chloro-2-methyl-5-nitropyridine could provide a privileged pyridine scaffold containing biologically relevant molecules .
Propriétés
IUPAC Name |
3-chloro-2-methyl-5-nitropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-6(7)2-5(3-8-4)9(10)11/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQYIUZGVFBSNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101299811 |
Source


|
| Record name | 3-Chloro-2-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101299811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51984-62-4 |
Source


|
| Record name | 3-Chloro-2-methyl-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51984-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101299811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine](/img/structure/B1357329.png)
![N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B1357348.png)





![5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1357369.png)